molecular formula C18H26N2O2 B2861846 (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide CAS No. 2411324-57-5

(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide

Cat. No. B2861846
CAS RN: 2411324-57-5
M. Wt: 302.418
InChI Key: DJRWJRFLILSAJK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are important targets for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide acts as an allosteric modulator of nAChRs, which are ion channels that are widely distributed in the central and peripheral nervous systems. The compound binds to a specific site on the receptor, known as the α7 nicotinic acetylcholine receptor (α7nAChR), and enhances its activity by increasing the opening of the ion channel. This results in increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various cognitive and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in learning, memory, and mood regulation. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological and psychiatric disorders. The compound has been shown to have neuroprotective effects against excitotoxicity and apoptosis, which are involved in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has several advantages for lab experiments. The compound is relatively stable and can be synthesized in large quantities with high purity and yield. It has been extensively studied in animal models and in vitro studies, and its mechanism of action is well understood. This compound has also been shown to have low toxicity and few side effects in animal studies. However, there are some limitations to using this compound in lab experiments. The compound is relatively expensive and may not be readily available to all researchers. It also has limited solubility in water, which may make it difficult to use in some experimental protocols.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide. One area of research is to further investigate the therapeutic potential of the compound in various neurological and psychiatric disorders. This could involve testing the compound in clinical trials in humans to determine its safety and efficacy. Another area of research is to investigate the structure-activity relationship of this compound and to develop more potent and selective allosteric modulators of nAChRs. This could involve using computational modeling and medicinal chemistry techniques to design and synthesize new compounds. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in relation to its effects on neurotransmitter release and neuroinflammation. This could involve using various imaging and biochemical techniques to study the effects of the compound in vivo and in vitro.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-phenyloxan-4-ylmethylamine, which is then reacted with 2-bromo-3,3-dimethylbut-2-ene to obtain the intermediate product. The final step involves the conversion of the intermediate product to this compound by reacting it with dimethylamine and acetic anhydride. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in animal models of these disorders. This compound has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-20(2)12-6-9-17(21)19-15-18(10-13-22-14-11-18)16-7-4-3-5-8-16/h3-9H,10-15H2,1-2H3,(H,19,21)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRWJRFLILSAJK-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.